molecular formula C11H11N3O3 B082385 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole CAS No. 10364-67-7

3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

Cat. No. B082385
CAS RN: 10364-67-7
M. Wt: 233.22 g/mol
InChI Key: ODAKJMUOVQDEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole and related compounds involves cyclization reactions and the catalytic hydrogenation of nitro groups to amides. For example, compounds similar to 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole have been synthesized using p-nitrobenzoic acid and methyl salicylate, with the reduction of the nitro group improved through catalytic hydrogenation over a Pd/C catalyst, achieving high yields and confirming the structures via FT-IR and 1H NMR (Li Shi-feng, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various techniques, demonstrating nearly planar oxadiazole units and specific inclinations and orientations of substituent rings. For example, a related compound, 2-(4-Chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole, showed its oxadiazole ring inclined to both the chloro-nitrophenyl and propyloxyphenyl rings, with detailed geometric parameters provided through crystallography (D. Limbach, H. Detert, D. Schollmeyer, 2016).

Chemical Reactions and Properties

Oxadiazoles, including the compound of interest, participate in various chemical reactions, leading to the formation of diverse derivatives with potent biological activities. Notably, selective reduction processes have been developed for converting nitrophenyl derivatives to their aminophenyl counterparts, showcasing the compound's versatility in chemical synthesis (M. Tarasenko et al., 2017).

Physical Properties Analysis

The physical properties of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole derivatives are significantly influenced by their structural elements. For instance, variations in the alkyl chain length and the presence of nitro groups affect their liquid crystalline behavior and thermal stability, as seen in similar mesogenic compounds (H. Abboud et al., 2017).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives are characterized by their reactivity in forming various substituted products and their potential biological activities. The presence of nitro, nitroso, azo, and azido groups in these compounds allows for diverse chemical transformations, demonstrating their reactivity and functional versatility (L. V. Batog et al., 2005).

Scientific Research Applications

Synthesis and Biological Screening

  • A study by (Aziz‐ur‐Rehman et al., 2013) focused on synthesizing S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol from 3-nitrobenzoic acid. These derivatives showed significant antibacterial activity against several bacteria, including Gram-negative and Gram-positive strains.

Antibacterial Properties

  • The work by (Hirao et al., 1971) synthesized 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles, which exhibited strong antibacterial activities against Staphylococcus aureus.

Liquid Crystalline Properties

  • A study by (Abboud et al., 2017) synthesized new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group, displaying different liquid crystalline mesophases.

Antimicrobial Evaluation

  • Research by (Jafari et al., 2017) synthesized 2,5 disubstituted 1,3,4-oxadiazole derivatives that showed remarkable antibacterial activities against various bacteria.

Antimicrobial Activity and Cytotoxicity

  • (Paruch et al., 2020) synthesized 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which displayed antimicrobial activity and low cytotoxicity, making them promising candidates as antimicrobial agents.

Corrosion Inhibition

  • A study by (Lagrenée et al., 2001) investigated the inhibitive effect of substituted oxadiazoles on the corrosion of mild steel, revealing that some oxadiazoles can act as corrosion inhibitors.

Antimicrobial Agents Synthesis

  • (Joshi et al., 2013) synthesized chalcones-bearing 1,3,4-oxadiazole derivatives, which were novel bio-active antimicrobial agents against multidrug-resistant bacteria and fungi.

Cholinesterase Inhibition

  • Research by (Siddiqui Sz et al., 2015) synthesized 1,3,4-oxadiazole-2-thiols derivatives, showing decent inhibitory potential against cholinesterases.

Eco-friendly Synthesis

  • (Zhu et al., 2015) developed an eco-friendly method for synthesizing 2-aryl-1,3,4-oxadiazoles, highlighting high yields and energy efficiency.

Pharmacological Activities

  • (Siwach et al., 2020) reviewed the pharmacological activities of oxadiazole derivatives, noting their diverse biological activities like antibacterial, antitumor, anti-viral, and antioxidant properties.

Antibacterial and Enzyme Inhibition

  • (Virk et al., 2023) combined multiple functionalities in 1,3,4-Oxadiazole derivatives, resulting in modest antibacterial potential and enzyme inhibition activities.

Future Directions

While specific future directions for “3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole” were not found, research into similar compounds such as 4-nitrophenyl activated esters is ongoing. These compounds have been found to be superior synthons for indirect radiofluorination of biomolecules .

properties

IUPAC Name

3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-3-10-12-11(13-17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAKJMUOVQDEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598244
Record name 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

CAS RN

10364-67-7
Record name 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.